![molecular formula C18H21N3O3S B2572068 (E)-5-(3-ethoxy-4-(pentyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 616210-90-3](/img/structure/B2572068.png)
(E)-5-(3-ethoxy-4-(pentyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(E)-5-(3-ethoxy-4-(pentyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of thiazolo[3,2-b][1,2,4]triazoles, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(3-ethoxy-4-(pentyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves a multi-step process:
Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This step usually involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include thiosemicarbazide and α-haloketones.
Benzylidene Formation: The benzylidene moiety is introduced through a condensation reaction between the thiazolo[3,2-b][1,2,4]triazole core and an aldehyde, such as 3-ethoxy-4-(pentyloxy)benzaldehyde. This reaction is often catalyzed by a base like sodium hydroxide or potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using batch or continuous flow reactors. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(3-ethoxy-4-(pentyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzylidene or thiazolo[3,2-b][1,2,4]triazole rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(E)-5-(3-ethoxy-4-(pentyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-5-(3-ethoxy-4-(pentyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-5-(3-ethoxy-4-(methoxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (E)-5-(3-ethoxy-4-(butyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Uniqueness
(E)-5-(3-ethoxy-4-(pentyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the ethoxy and pentyloxy groups may enhance its solubility and interaction with biological targets compared to similar compounds with different substituents.
Biological Activity
(E)-5-(3-ethoxy-4-(pentyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₂₁N₃O₃S
- Molecular Weight : 357.44 g/mol
- IUPAC Name : this compound
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that thiazole derivatives possess broad-spectrum activity against various bacterial strains and fungi. The minimal inhibitory concentration (MIC) for related thiazole compounds was reported as low as 50 μg/mL against certain pathogens .
2. Anticancer Potential
The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. For instance, analogs of this compound have demonstrated cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The IC₅₀ values for these analogs ranged from 10 to 30 µM, indicating promising anticancer activity .
3. Enzyme Inhibition
This compound has shown potential as an inhibitor of key enzymes involved in disease processes. For example:
- Tyrosinase Inhibition : Compounds with similar structures have been noted for their ability to inhibit tyrosinase, an enzyme critical in melanin production. This inhibition could be beneficial in treating hyperpigmentation disorders. The most effective analogs exhibited IC₅₀ values as low as 3.82 µM compared to kojic acid .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Protein Synthesis Inhibition : As an antimicrobial agent, it may disrupt protein synthesis by binding to ribosomal RNA or interfering with the translation process.
- Cell Membrane Disruption : The compound may also compromise cell membrane integrity in bacteria and fungi, leading to cell death.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy of this compound:
Properties
IUPAC Name |
(5E)-5-[(3-ethoxy-4-pentoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-3-5-6-9-24-14-8-7-13(10-15(14)23-4-2)11-16-17(22)21-18(25-16)19-12-20-21/h7-8,10-12H,3-6,9H2,1-2H3/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTCJZIGNPYXLE-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC=N3)S2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC=N3)S2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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